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Cat. No.: B1343831

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-methoxy-1H-indole is a substituted indole derivative of interest in medicinal
chemistry and drug discovery. Understanding its fundamental physicochemical properties, such
as boiling point and density, is crucial for its synthesis, purification, formulation, and
pharmacokinetic profiling. This technical guide provides an in-depth overview of the predicted
boiling point and density of 4-Fluoro-5-methoxy-1H-indole, details the computational
methodologies used for such predictions, and presents a logical workflow for these in silico
approaches.

Due to the absence of experimentally determined data for 4-Fluoro-5-methoxy-1H-indole
(CAS No. 288385-89-7), this guide utilizes predicted values based on computational models
and data from structurally similar compounds. The primary analog referenced is 4-Fluoro-5-
methoxy-2-methyl-1H-indole, which provides a reasonable estimation of these properties.

Predicted Physicochemical Data

The following table summarizes the predicted boiling point and density for 4-Fluoro-5-
methoxy-1H-indole, based on data available for its 2-methyl analog. These values are derived
from computational predictions.
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Property Predicted Value Method Notes
) Based on the value for
N ) Computational
Boiling Point 318.6 £37.0 °C o 4-Fluoro-5-methoxy-2-
Prediction ]
methyl-1H-indole.
] Based on the value for
) Computational
Density 1.224 £ 0.06 g/cm3 o 4-Fluoro-5-methoxy-2-
Prediction

methyl-1H-indole.

Experimental Protocols: In Silico Property

Prediction

The determination of the boiling point and density of novel compounds, in the absence of

experimental data, relies heavily on computational chemistry methods. These in silico

techniques provide rapid and cost-effective estimations that can guide experimental work. The

primary methods employed are Quantitative Structure-Property Relationship (QSPR) models,

machine learning algorithms, and Density Functional Theory (DFT).

Quantitative Structure-Property Relationship (QSPR)

Modeling

QSPR models are mathematical relationships that correlate the structural or property

descriptors of a molecule with a specific physicochemical property.

Methodology:

o Dataset Collection: A large dataset of structurally diverse compounds with experimentally

determined boiling points and densities is compiled.

e Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of

molecular descriptors are calculated. These can include constitutional, topological,

geometric, and quantum-chemical descriptors.

e Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are
used to build a mathematical model that links a selection of the most relevant descriptors to
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the property of interest.

» Model Validation: The predictive power of the QSPR model is rigorously tested using internal
and external validation techniques to ensure its accuracy and robustness.

» Prediction for Target Molecule: The validated QSPR model is then used to predict the boiling
point and density of 4-Fluoro-5-methoxy-1H-indole based on its calculated molecular
descriptors.

Machine and Deep Learning Models

More advanced predictive models utilize machine learning and deep learning algorithms to
capture complex, non-linear relationships between molecular structure and properties.

Methodology:

o Feature Engineering: Similar to QSPR, a set of molecular descriptors or "features" are
generated from the chemical structure.

e Model Training: Algorithms such as Gradient Boosting, Random Forest, or Deep Neural
Networks are trained on a large dataset of known compounds and their properties. These
models learn the intricate patterns connecting the molecular features to the boiling point and
density.

» Hyperparameter Optimization: The performance of the machine learning model is fine-tuned
by optimizing its internal parameters.

e Prediction: The trained model is then used to predict the properties of the target molecule.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of
molecules. While not a direct method for predicting boiling points, it can be used to calculate
molecular properties that are inputs for other predictive models and can provide insights into
intermolecular forces that influence boiling point and density.

Methodology:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1343831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Geometry Optimization: The three-dimensional structure of the 4-Fluoro-5-methoxy-1H-
indole molecule is optimized to find its lowest energy conformation.

o Calculation of Molecular Properties: Various electronic properties, such as the molecular
electrostatic potential and polarizability, are calculated. These properties provide an
understanding of the intermolecular interactions (e.g., dipole-dipole interactions, hydrogen
bonding) that are critical determinants of boiling point and density.

 Input for Advanced Models: These calculated quantum-chemical descriptors can be used as
inputs for sophisticated QSPR or machine learning models to enhance the accuracy of the
predictions.

Visualization of Predictive Workflow

The following diagram illustrates a generalized workflow for the computational prediction of
physicochemical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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